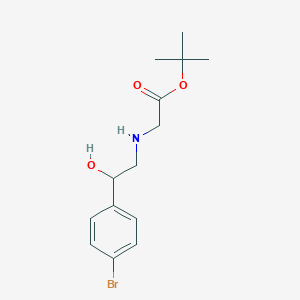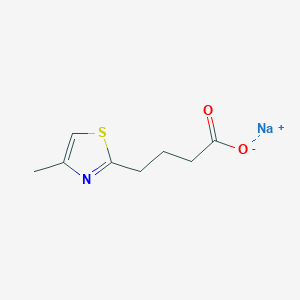
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate
説明
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is a chemical compound with the CAS Number: 1803567-52-3 . It has a molecular weight of 207.23 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is sodium 4- (4-methylthiazol-2-yl)butanoate . The InChI code is 1S/C8H11NO2S.Na/c1-6-5-12-7 (9-6)3-2-4-8 (10)11;/h5H,2-4H2,1H3, (H,10,11);/q;+1/p-1 .
Physical And Chemical Properties Analysis
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is a powder at room temperature .
科学的研究の応用
Antimicrobial Agent
Thiazole derivatives, including Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate, have been studied for their potent antimicrobial properties. They are known to be effective against a range of microbial strains, including E. coli , B. mycoides , and C. albicans . These compounds can disrupt microbial cell walls or interfere with essential bacterial enzymes, making them promising candidates for new antibiotic drugs.
Antifungal Applications
Similar to their antimicrobial action, thiazole compounds exhibit significant antifungal activity. They can be used to treat fungal infections by inhibiting the growth of fungi such as Candida species, which are common pathogens responsible for infections in immunocompromised individuals .
Anti-inflammatory Properties
The anti-inflammatory properties of thiazole derivatives make them suitable for research into treatments for chronic inflammatory diseases. They can modulate the body’s inflammatory response, potentially leading to new therapies for conditions like arthritis and asthma .
Cancer Research
Thiazole derivatives have shown promise in cancer research due to their cytotoxic effects on cancer cells. They can induce apoptosis or inhibit cell proliferation, making them valuable for studying potential chemotherapeutic agents .
Neuroprotective Effects
Research has indicated that thiazole compounds may have neuroprotective effects. They could play a role in the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage or death .
Antiviral Activity
Thiazole derivatives are also being explored for their antiviral activities. They have the potential to inhibit viral replication, which is crucial for the treatment of viral infections, including emerging diseases .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
sodium;4-(4-methyl-1,3-thiazol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.Na/c1-6-5-12-7(9-6)3-2-4-8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYMQZFQXLWIIA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



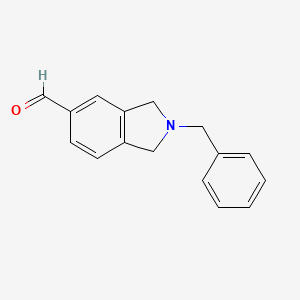
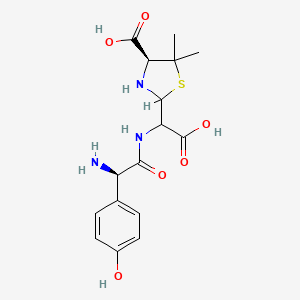


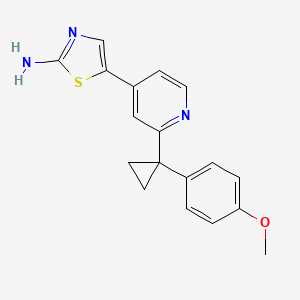


![(4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1412393.png)
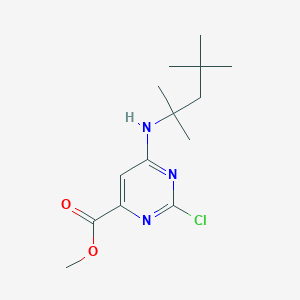


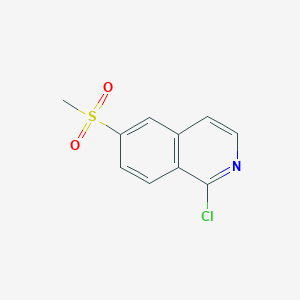
![Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1412402.png)
